molecular formula C4H3F3N2O B010257 3-(Trifluoromethyl)isoxazol-5-amine CAS No. 108655-63-6

3-(Trifluoromethyl)isoxazol-5-amine

Cat. No.: B010257
CAS No.: 108655-63-6
M. Wt: 152.07 g/mol
InChI Key: PAYOWUGPXPPRPB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazol-5-amine is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with a trifluoromethyl group at the third position and an amine group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

One common method involves the reaction of trifluoromethylated nitrile oxides with suitable dipolarophiles under mild conditions. For example, the reaction of trifluoromethylated nitrile oxides with propargylamines can yield 3-(Trifluoromethyl)isoxazol-5-amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)isoxazol-5-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group allows for versatile chemical modifications .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYOWUGPXPPRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552415
Record name 3-(Trifluoromethyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108655-63-6
Record name 3-(Trifluoromethyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-oxazol-5-amine
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Synthesis routes and methods I

Procedure details

To a suspension of KCN (1.90 g, 29.1 mmol) in MeOH (35 mL) was added dropwise 3-bromo-1,1,1-trifluoropropan-2-one oxime (5.00 g, 24.3 mmol) in MeOH (72 mL) at RT. The reaction mixture was stirred at RT for 3 hours. The solution was concentrated in vacuo, the residue was dissolved in EtOAc and stirred at RT. The solid was filtered and the filtrate was evaporated to obtain the crude product. The crude product was purified by silica gel column chromatography EtOAc/hexanes) to obtain 3-(trifluoromethyl)isoxazol-5-amine (1.38 g, 37% yield). MS (ESI) m/z: 153.0 (M+H+).
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
72 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetoacetonitrile (1.37 g, 0.010 mole), hydroxylamine hydrochloride (0.69 g, 0.010 mole), ethanol and water were heated under reflux for 3 hours. After the addition of hydrochloric acid (1.21 g, 0.012 mole), the mixture was further heated under reflux to give the title compound (0.21 g, 13.7%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
13.7%

Synthesis routes and methods III

Procedure details

A 15% solution of n-butyllithium in n-hexane (500 ml) was added to diisopropylamine (116.5 ml) dissolved in dry tetrahydrofuran (720 ml), keeping below 0° C. After being stirred at 0° C. for 30 minutes, the solution was cooled below -72° C. A solution of methyl trifluoroacetate (46.28 g, 0.3614 mole), acetonitrile (29.67 g) and dry tetrahydrofuran (300 ml) were added dropwise, keeping below -72° C., and the solution, after being kept at -75° C. for additional 45 minutes, was warmed to room temperature over 1 hour. Ice-water (360 ml) was added to the solution and tetrahydrofuran and n-hexane were then evaporated under reduced pressure in a water bath at 40° C. The resulting residue was extracted with diethylether to remove neutral and basic components. It was adjusted to pH 1 with 36% HCl and then extracted with methylene chloride to remove by-products such as acetoacetonitrile. The solution was extracted with diethyl ether. p-Toluenesulfonic acid (0.07 g, 0.0003614 mole) was added to the extract and diethyl ether was distilled off at atmospheric pressure (in a water bath at 60° C.) by using a distillation apparatus equipped with a fractionating column. The resulting residue was distilled under reduced pressure at room temperature to give a crude product (56.44 g, 114%). Methanol (651 ml) and 97% hydroxylamine hydrochloride (33.66 g, 0.4698 mole) were added to this product and the mixture was heated under reflux for 68 hours. Methanol was distilled off under reduced pressure and ice-water (240 ml) was added to the resulting residue. This was adjusted above pH 11 with a 48% solution of sodium hydroxide and after being extracted with methylene chloride, the solvent was evaporated. The resulting residue was then distilled under reduced pressure to give the title compound (34.13 g, 62.1%) as pale red crystals, b.p. 85°-88° C./3.5 mmHg. This compound was recrystallized from benzene-cyclohexane to give colorless plates, m.p. 57°-58° C. The structure of this compound was confirmed by IR, NMR, UV and elemental analysis.
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
651 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46.28 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
29.67 g
Type
solvent
Reaction Step Three
[Compound]
Name
Ice water
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
720 mL
Type
solvent
Reaction Step Five
Quantity
0.07 g
Type
catalyst
Reaction Step Six
Yield
62.1%

Synthesis routes and methods IV

Procedure details

Trifluoroacetoacetonitrile (5.12 g, 0.030 mole), hydroxyurea (2.51 g, 0.033 mole) and methanol were heated under reflux for 150 hours to give the title compound (0.50 g, 11.0%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Yield
11%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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